1-Isobutylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

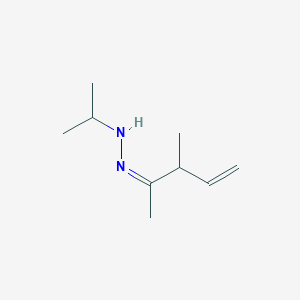

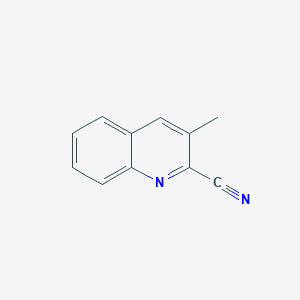

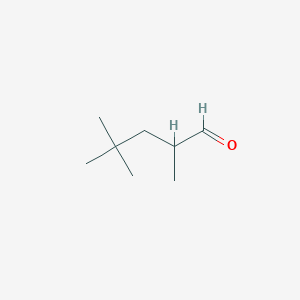

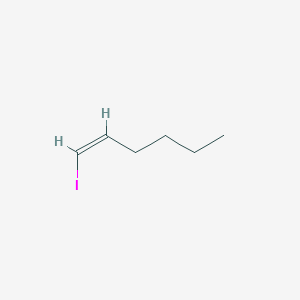

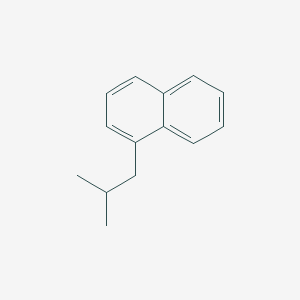

1-Isobutylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 206.32 g/mol and a boiling point of 270-272 °C. 1-Isobutylnaphthalene is a useful compound that has been extensively studied for its various applications in scientific research.

Scientific Research Applications

1-Isobutylnaphthalene has been widely used in scientific research due to its unique properties. It is a useful compound that can be used in the synthesis of various organic compounds. It has been used in the synthesis of 1,4-dihydroxy-2-naphthoic acid, which is an important intermediate in the synthesis of vitamin K. 1-Isobutylnaphthalene has also been used in the synthesis of 1,4-dihydroxy-2-naphthaldehyde, which is an important intermediate in the synthesis of antihistamines.

Mechanism of Action

The mechanism of action of 1-Isobutylnaphthalene is not fully understood. However, it is believed that it acts as a ligand for certain receptors in the body. It has been shown to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of various genes. The binding of 1-Isobutylnaphthalene to AhR can activate the receptor and lead to the expression of genes involved in xenobiotic metabolism.

Biochemical and Physiological Effects:

1-Isobutylnaphthalene has been shown to have various biochemical and physiological effects. It has been shown to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to induce the expression of various phase II detoxification enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase. These enzymes are involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

1-Isobutylnaphthalene is a useful compound that has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in various in vitro and in vivo experiments. However, one limitation of 1-Isobutylnaphthalene is that it is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. It may also have low solubility in certain organic solvents.

Future Directions

There are various future directions for the use of 1-Isobutylnaphthalene in scientific research. One direction is the study of its effects on the immune system. It has been shown to modulate the immune response in certain animal models, and further studies could elucidate its potential as an immunomodulatory agent. Another direction is the study of its effects on the gut microbiome. It has been shown to alter the composition of the gut microbiome in animal models, and further studies could elucidate its potential as a prebiotic or probiotic agent. Finally, the development of novel synthetic routes for 1-Isobutylnaphthalene could lead to the discovery of new compounds with useful properties.

Synthesis Methods

1-Isobutylnaphthalene can be synthesized by the Friedel-Crafts reaction of naphthalene with isobutyryl chloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and produces 1-Isobutylnaphthalene as a major product. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN |

16727-91-6 |

|---|---|

Product Name |

1-Isobutylnaphthalene |

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-(2-methylpropyl)naphthalene |

InChI |

InChI=1S/C14H16/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 |

InChI Key |

ZYFTVCJVNRKBCC-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)CC1=CC=CC2=CC=CC=C21 |

Other CAS RN |

16727-91-6 |

synonyms |

1-Isobutylnaphthalene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.